molecular formula C23H18ClN3O3S B2543720 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide CAS No. 681266-73-9

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2543720
M. Wt: 451.93
InChI Key: NSCKNNLOHOVGRX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C23H18ClN3O3S and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Structural Analysis

  • Molecular Interactions with Receptors : A study on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), provides insights into its potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers developed three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting the importance of the N1 aromatic ring moiety and the C5 aromatic ring in binding interactions with the receptor. This study offers a framework for understanding how structurally related compounds, such as N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide, may interact with biological receptors (Shim et al., 2002).

  • Synthesis and Characterization of Derivatives : The synthesis of derivatives incorporating naphthyl and pyridyl linkers has been explored, highlighting their potential as dual inhibitors of vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). These studies reveal the compound's versatility in targeting cancer epigenetics and angiogenesis, suggesting a broader scope of research applications for related compounds (Upadhyay et al., 2021).

  • Antimicrobial and Anti-proliferative Activities : Another area of research involves the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds have shown promising antimicrobial and antiproliferative activities, indicating the potential for N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide derivatives in therapeutic applications (Mansour et al., 2020).

Optoelectronic Applications

  • Novel Heterocyclic Compounds : Research on novel heterocyclic compounds based on thiophene and pyrazole units has demonstrated their potential in optoelectronic applications. These materials exhibit blue and green emission, making them suitable for use in electronic devices. The study underscores the versatility of naphthalene-based heterocyclic compounds in developing materials with desirable optical properties (Ramkumar & Kannan, 2015).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c24-17-8-10-18(11-9-17)27-23(20-13-31(29,30)14-21(20)26-27)25-22(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKNNLOHOVGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

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